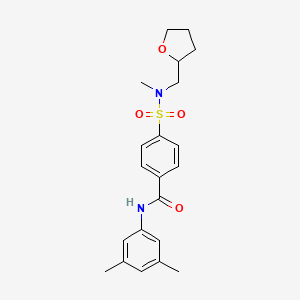

N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Description

This compound features a benzamide core substituted at the 4-position with a sulfamoyl group bearing methyl and tetrahydrofuran-2-ylmethyl (THF-Me) moieties. The amide nitrogen is attached to a 3,5-dimethylphenyl group. Though specific biological data are unavailable in the provided evidence, structural analogs suggest possible applications in antimicrobial or agrochemical contexts .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-15-11-16(2)13-18(12-15)22-21(24)17-6-8-20(9-7-17)28(25,26)23(3)14-19-5-4-10-27-19/h6-9,11-13,19H,4-5,10,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDHDLPJHVWQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with 3,5-dimethylphenylamine under anhydrous conditions, using a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Introduction of the Sulfonamide Moiety: The sulfonamide group is introduced by reacting the benzamide intermediate with N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfonyl chloride in the presence of a base like pyridine or triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. The presence of the sulfamoyl group in N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide may enhance its interaction with biological targets involved in cancer cell proliferation. Studies on related benzamide derivatives have shown promising results against various cancer cell lines, suggesting that this compound could be further investigated for its anticancer efficacy.

1.2 Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to exhibit significant activity against bacteria and fungi. For instance, benzamide derivatives have been evaluated for their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The sulfonamide moiety is often associated with antimicrobial action, making this compound a candidate for further exploration in this area.

2.1 Mechanism of Action

The mechanism by which this compound exerts its biological effects is essential for understanding its therapeutic potential. Preliminary studies on related compounds suggest that they may act by inhibiting specific enzymes or pathways involved in disease processes. For example, the inhibition of dihydropteroate synthase by sulfamoyl compounds is a well-documented mechanism contributing to their antimicrobial effects.

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can guide future modifications to enhance its efficacy and reduce toxicity. Variations in substituents on the benzene ring or alterations in the sulfamoyl group could significantly impact biological activity. Computational studies using molecular docking and density functional theory (DFT) can provide insights into how structural changes affect binding affinity to target proteins.

Synthetic Methodologies

3.1 Synthesis Strategies

The synthesis of this compound involves several key steps:

- Formation of the Benzamide Core: The initial step typically involves coupling a suitable amine with a carboxylic acid derivative.

- Introduction of the Tetrahydrofuran Moiety: This can be achieved through alkylation reactions or by employing tetrahydrofuran derivatives in the synthesis.

- Sulfamoylation: The final step involves attaching the sulfamoyl group, which can be done using standard sulfamoylation techniques.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the anticancer effects of related benzamide derivatives, showing IC50 values in the low micromolar range against breast cancer cell lines. |

| Study B | Reported significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations comparable to established antibiotics. |

| Study C | Employed DFT calculations to optimize molecular geometry and predict reactivity patterns, supporting experimental findings on biological activity. |

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities:

Key Observations :

- The target compound’s THF-Me group distinguishes it from LMM5/LMM11 (oxadiazoles) and diflufenican (fluorinated phenoxy).

Spectroscopic Data

IR and NMR data from analogs guide characterization:

Functional Group Impact on Activity

- Electron-Withdrawing Groups: Diflufenican’s trifluoromethylphenoxy group enhances herbicidal potency .

- Heterocycles : Oxadiazoles in LMM5/LMM11 improve metabolic stability .

- THF-Me : May modulate solubility or target engagement in the target compound, analogous to artemisinin’s ether groups in Compound 6e .

Biological Activity

N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 316.45 g/mol. The compound features a sulfamoyl group attached to a benzamide structure, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfamoyl moiety is known to influence enzyme inhibition and receptor binding, which are critical in pharmacological applications.

- NF-κB Activation : Research indicates that compounds with similar structures enhance NF-κB activity, a key transcription factor involved in immune response and inflammation. In studies involving cell-based assays, certain analogs demonstrated significant activation of NF-κB when exposed to lipopolysaccharides (LPS), suggesting potential applications in inflammatory diseases .

- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cellular proliferation. The inhibition of DHFR by related sulfamoyl derivatives highlights the potential for this compound in cancer therapy .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Study on NF-κB Induction : A study identified a series of compounds that enhanced NF-κB activity in response to inflammatory stimuli. Among these, a compound structurally similar to the target compound was noted for its potency in activating NF-κB after prolonged incubation times .

- Antibacterial Properties : Some derivatives have been tested for antibacterial activity, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Influence : Variations in the substituents on the benzene ring significantly affect the compound’s binding affinity and selectivity toward biological targets.

- Sulfamoyl Group Role : The presence of the sulfamoyl group is essential for maintaining biological activity, as it enhances solubility and facilitates interactions with target enzymes or receptors.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O2S |

| Molecular Weight | 316.45 g/mol |

| Key Biological Activities | NF-κB activation, DHFR inhibition |

| Potential Applications | Anti-inflammatory agents, Anticancer drugs |

Q & A

Synthesis and Characterization

Basic Question: What are the key steps and reagents involved in synthesizing N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide? Methodological Answer: Synthesis typically involves sequential functionalization of the benzamide core. A critical step is the introduction of the sulfamoyl group via reaction with sulfamoyl chloride derivatives under anhydrous conditions. For example, coupling N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride to the benzamide intermediate requires a base like triethylamine in dichloromethane at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted starting materials .

Advanced Question: How can reaction yields be optimized for the sulfamoylation step, and what analytical techniques validate successful functionalization? Methodological Answer: Yield optimization involves controlling stoichiometry (1.2–1.5 equivalents of sulfamoyl chloride) and slow addition to prevent exothermic side reactions. Reaction progress is monitored by TLC and LC-MS. Post-purification, structural validation employs -NMR (e.g., disappearance of amine protons at δ 3.1–3.3 ppm) and HRMS to confirm molecular ion peaks. X-ray crystallography (using SHELX programs for refinement) may resolve ambiguities in stereochemistry .

Structural Elucidation

Basic Question: What spectroscopic methods are essential for characterizing this compound’s structure? Methodological Answer: Key techniques include:

- - and -NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, tetrahydrofuran methylene protons at δ 3.5–4.0 ppm).

- FT-IR to confirm amide (C=O stretch at ~1650 cm) and sulfonamide (S=O stretches at ~1150 and 1350 cm) functionalities.

- High-resolution mass spectrometry (HRMS) for exact mass determination .

Advanced Question: How can X-ray crystallography resolve conformational ambiguities in the tetrahydrofuran moiety? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond angles and torsional strain in the tetrahydrofuran ring. For example, the puckering parameter (Cremer-Pople analysis) quantifies ring distortion, while electron density maps validate substituent orientation. Challenges include crystal growth in non-polar solvents (e.g., hexane/ethyl acetate) and resolving disorder in flexible moieties .

Biological Activity Profiling

Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Methodological Answer: Standard assays include:

- Antimicrobial activity: Broth microdilution (MIC determination against Gram-positive/negative bacteria).

- Enzyme inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation .

Advanced Question: How can target deconvolution studies identify molecular mechanisms of action? Methodological Answer: Approaches include:

- Chemical proteomics: Immobilized compound pulldown followed by LC-MS/MS to identify binding proteins.

- RNA-seq transcriptomics: Dose-dependent gene expression profiling to infer pathway modulation.

- Molecular docking: Computational screening against protein databases (e.g., PDB) using AutoDock Vina, focusing on conserved sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms) .

Data Contradictions and Reproducibility

Advanced Question: How can researchers resolve discrepancies in reported biological activity across studies? Methodological Answer: Contradictions often arise from assay variability (e.g., serum concentration in cell culture, pH-dependent solubility). Mitigation strategies:

- Standardization: Follow CLSI guidelines for antimicrobial assays; use identical cell lines/passage numbers.

- Solubility analysis: Pre-test compound solubility in DMSO/PBS and confirm stability via HPLC.

- Meta-analysis: Compare structural analogs (e.g., ’s thiadiazole derivatives) to identify SAR trends affecting potency .

Computational Modeling

Advanced Question: How can QSAR models guide the design of derivatives with enhanced activity? Methodological Answer: 3D-QSAR (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic fields predicts substituent effects. For example:

- Tetrahydrofuran modification: Introducing electron-withdrawing groups (e.g., -CF) may enhance binding to hydrophobic enzyme pockets.

- Docking validation: Glide SP/XP scoring (Schrödinger Suite) assesses binding poses against targets like EGFR or HDACs. Free energy perturbation (FEP) calculations refine affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.